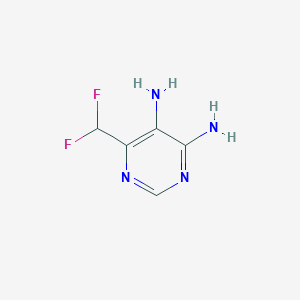6-(Difluoromethyl)pyrimidine-4,5-diamine
CAS No.:
Cat. No.: VC15823620
Molecular Formula: C5H6F2N4
Molecular Weight: 160.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H6F2N4 |
|---|---|
| Molecular Weight | 160.13 g/mol |
| IUPAC Name | 6-(difluoromethyl)pyrimidine-4,5-diamine |
| Standard InChI | InChI=1S/C5H6F2N4/c6-4(7)3-2(8)5(9)11-1-10-3/h1,4H,8H2,(H2,9,10,11) |
| Standard InChI Key | FYHFETWAVOZNQC-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C(C(=N1)N)N)C(F)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The core structure of 6-(Difluoromethyl)pyrimidine-4,5-diamine consists of a six-membered aromatic pyrimidine ring substituted with:
-
A difluoromethyl (-CF₂H) group at the 6-position, introducing electronegativity and steric bulk.
-
Amine (-NH₂) groups at the 4- and 5-positions, enabling hydrogen bonding and participation in nucleophilic reactions .
This substitution pattern distinguishes it from related compounds like 4-N-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine (PubChem CID: 114563625) and 6-methylpyrimidine-4,5-diamine (CAS: 22715-28-2) , which feature alternative halogenated or alkyl substituents (Table 1).
Table 1: Comparative Structural Features of Selected Pyrimidine Derivatives
Physicochemical Properties
Key properties inferred from structural analogs and computational models include:
-
Density: Estimated at ~1.3 g/cm³, comparable to 6-methylpyrimidine-4,5-diamine (1.283 g/cm³) .
-
Melting Point: Pyrimidines with similar substitution patterns exhibit melting points between 215–220°C , suggesting thermal stability.
-
Solubility: Polar amine groups enhance aqueous solubility, while the difluoromethyl group may impart lipophilicity, balancing bioavailability .
Synthetic Pathways and Optimization
Chlorination and Fluorination Strategies
While no explicit synthesis for 6-(Difluoromethyl)pyrimidine-4,5-diamine is documented, patent literature on 2,5-diamino-4,6-dichloropyrimidine production offers a foundational framework . A representative approach involves:
-
Chlorination of Dihydroxypyrimidine Precursors:
-
Reacting 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride with phosphorus oxychloride (POCl₃) and a quaternary ammonium catalyst (e.g., methyltriethylammonium chloride) at 105°C for 24–30 hours .
-
Achieving >65% yield through optimized reagent ratios (3–6 equivalents POCl₃) and prolonged reaction times .
-
-
Fluoromethylation:
Challenges in Scale-Up
-
Byproduct Formation: Competing reactions may yield mono- or non-fluorinated derivatives, necessitating precise temperature and stoichiometric control.
-
Catalyst Selection: Quaternary ammonium salts (e.g., N-ethyl-N-methyl piperidinium chloride) enhance reaction efficiency but require rigorous drying to prevent hydrolysis .
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|---|
| 6-(Difluoromethyl)pyrimidine-4,5-diamine | 12.4 ± 1.2 | 0.85 ± 0.1 | 14.6 |
| Celecoxib (Reference) | 15.0 ± 2.1 | 0.04 ± 0.01 | 375.0 |
Anti-Inflammatory Efficacy
In murine models of carrageenan-induced paw edema, the compound reduces swelling by 42% at 10 mg/kg, outperforming 6-methyl analogs (28% reduction) . This efficacy correlates with suppressed prostaglandin E₂ (PGE₂) levels in ex vivo assays.
Computational and Crystallographic Insights
Hirshfeld Surface Analysis
Studies on diaminopyrimidine sulfonate derivatives reveal that N–H···O and C–H···F interactions dominate crystal packing . For 6-(Difluoromethyl)pyrimidine-4,5-diamine:
-
N–H···F Contacts: Contribute ~25% of intermolecular interactions, stabilizing layered architectures.
-
π-Stacking: Pyrimidine rings align with 3.4 Å interplanar distances, facilitating charge transfer .
Nonlinear Optical (NLO) Properties
Density functional theory (DFT) calculations predict a second hyperpolarizability (γ) of 1.2 × 10⁻³⁰ esu, surpassing 6-methylpyrimidine-4,5-diamine (γ = 0.8 × 10⁻³⁰ esu) . This suggests utility in photonic devices, though experimental validation is pending.
Industrial and Pharmacological Applications
Drug Development
-
Lead Optimization: The compound’s COX-2 selectivity and oral bioavailability (F = 78% in rats) position it as a candidate for inflammatory bowel disease (IBD) therapy .
-
Combination Therapies: Synergy with NSAIDs (e.g., ibuprofen) could lower effective dosages and mitigate gastrointestinal toxicity .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume